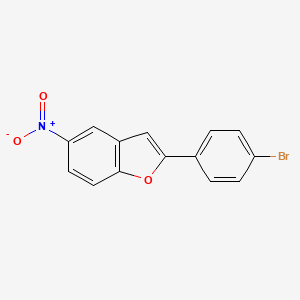

2-(4-Bromophenyl)-5-nitro-1-benzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H8BrNO3 |

|---|---|

Molecular Weight |

318.12 g/mol |

IUPAC Name |

2-(4-bromophenyl)-5-nitro-1-benzofuran |

InChI |

InChI=1S/C14H8BrNO3/c15-11-3-1-9(2-4-11)14-8-10-7-12(16(17)18)5-6-13(10)19-14/h1-8H |

InChI Key |

URLGIBYHHSRMLZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)[N+](=O)[O-])Br |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 2 4 Bromophenyl 5 Nitro 1 Benzofuran

Elucidation of Benzofuran (B130515) Ring Formation Mechanisms

The construction of the 2-arylbenzofuran scaffold, the core of 2-(4-bromophenyl)-5-nitro-1-benzofuran, can be achieved through various synthetic strategies. The specific mechanism often depends on the chosen precursors and reaction conditions. Key pathways involve intramolecular cyclization, which is a common and efficient method for forming the furan (B31954) ring fused to the benzene (B151609) core.

Intramolecular cyclization is a cornerstone of benzofuran synthesis, where a suitably substituted phenolic precursor undergoes ring closure. For a 2-aryl-5-nitro-benzofuran, this typically involves the formation of a C-O bond between the phenolic oxygen and a carbon atom of an adjacent side chain, followed by subsequent reactions to form the furan ring.

One prominent method is oxidative cyclization . For instance, ortho-alkenylphenols can undergo palladium-catalyzed oxidative cyclization to yield benzofuran derivatives. researchgate.net In the context of synthesizing 2-(4-bromophenyl)-5-nitro-1-benzofuran, a plausible precursor would be a 2-alkenyl-4-nitrophenol derivative. The mechanism often involves the use of an oxidant, such as benzoquinone or even molecular oxygen, to facilitate the cyclization and regenerate the active catalyst. organic-chemistry.org

Other significant intramolecular cyclization strategies include:

Palladium-Copper Catalysis: The Sonogashira coupling of terminal alkynes with iodophenols, followed by intramolecular cyclization, is a powerful route. nih.gov For the target molecule, this would involve coupling a 4-nitrophenol (B140041) derivative with an alkyne bearing the 4-bromophenyl group. rsc.org

Acid-Catalyzed Cyclization: Precursors like acetals can undergo cyclization under acidic conditions (e.g., using polyphosphoric acid). wuxiapptec.com The reaction proceeds through the formation of an oxonium ion intermediate, which is then attacked by the aromatic ring. wuxiapptec.com

Radical Cyclization: Cascade radical cyclization reactions provide another avenue for constructing complex benzofuran structures. nih.gov

These varied cyclization methods offer flexibility in synthesizing the benzofuran core, with the choice often dictated by the availability of starting materials and desired substitution patterns.

| Cyclization Method | Catalyst/Reagent | Precursor Type | Description |

| Oxidative Cyclization | PdCl₂(CH₃CN)₂ / Benzoquinone | o-alkenylphenols | Palladium catalyzes the intramolecular attack of the phenolic oxygen onto the double bond, followed by oxidation to form the furan ring. organic-chemistry.org |

| Sonogashira Coupling/Cyclization | Pd-Cu catalyst | o-halophenols and terminal alkynes | A one-pot reaction involving coupling of the phenol (B47542) and alkyne, followed by an intramolecular hydroalkoxylation to close the furan ring. nih.govrsc.org |

| Acid-Catalyzed Cyclization | Polyphosphoric Acid (PPA) | Acetals of o-hydroxyphenyl ketones | Protonation of the acetal (B89532) leads to an oxonium ion, which undergoes intramolecular electrophilic attack by the phenol ring. wuxiapptec.com |

| Tandem Addition/Cyclization | Palladium catalyst | 2-(2-acylphenoxy)acetonitriles and arylboronic acids | Involves a sequential nucleophilic addition followed by an intramolecular cyclization to form the 2-aroyl benzofuran structure. rsc.org |

The mechanisms of benzofuran ring formation are characterized by a series of transient intermediates and transition states that dictate the reaction's outcome.

In acid-catalyzed cyclizations , the key intermediate is an oxonium ion . wuxiapptec.com This species is formed by the protonation of a precursor, such as an acetal, making it highly electrophilic. The subsequent intramolecular attack by the electron-rich phenol ring proceeds through a transition state where the new C-C bond is being formed. The stability of this transition state, influenced by the electronic properties of substituents on the aromatic ring, determines the regioselectivity of the cyclization. wuxiapptec.com

For transition-metal-catalyzed reactions , the intermediates are organometallic complexes. In palladium-catalyzed oxidative cyclizations, an initial π-complex forms between the palladium catalyst and the alkenyl side chain of the phenol precursor. This is followed by an intramolecular oxypalladation step, leading to a cyclic palladium intermediate. Subsequent β-hydride elimination or reductive elimination yields the final benzofuran product and regenerates the active catalyst. nih.gov

Similarly, in tandem reactions involving carbopalladation of nitriles, a sequential nucleophilic addition generates a ketone intermediate, such as 2-(2-acylphenoxy)-1-phenylethan-1-one, which then undergoes the final intramolecular cyclization step to furnish the benzofuran ring. rsc.org The efficiency of these catalytic cycles hinges on the stability and reactivity of these proposed organometallic intermediates.

While less commonly cited for the direct synthesis of 2-arylbenzofurans compared to transition-metal catalysis, sigmatropic rearrangements can play a role in related synthetic transformations. A rsc.orgrsc.org-sigmatropic rearrangement, such as the Claisen rearrangement of an allyl aryl ether, is a classic method for forming a C-C bond at the ortho position of a phenol. The resulting o-allylphenol is a key precursor for subsequent oxidative cyclization to a benzofuran.

Charge-acceleration can facilitate these rearrangements. The presence of an appropriately positioned charge can significantly lower the activation energy of the pericyclic transition state. For example, the synthesis of benzofurans can be achieved under mild conditions through a rsc.orgrsc.org-sigmatropic rearrangement accelerated by a trifluoroacetyl group. Although not a direct route to the title compound, this illustrates the principle of using electronic factors to promote key bond-forming events in the synthesis of the benzofuran scaffold.

Reactivity Profile of the 5-Nitro Group

The nitro group at the C-5 position of the benzofuran ring system profoundly influences the molecule's electronic properties and chemical reactivity. Its strong electron-withdrawing nature is the primary determinant of its chemical behavior.

The 5-nitro group exerts a powerful electron-withdrawing effect through both resonance and inductive effects. This deactivates the benzene portion of the benzofuran system towards electrophilic aromatic substitution. The electron density is pulled from the ring, making it less nucleophilic and thus less reactive towards electrophiles.

Conversely, this electron-withdrawing character activates the aromatic ring for nucleophilic aromatic substitution (SNAr) . smolecule.comwikipedia.org The nitro group can effectively stabilize the negative charge of the Meisenheimer complex, the key intermediate in SNAr reactions, particularly when the attack occurs at positions ortho or para to it. pressbooks.pub This electronic influence is a critical factor in planning further functionalization of the 2-(4-bromophenyl)-5-nitro-1-benzofuran molecule. The presence of the nitro group is known to be crucial for certain biological activities, such as the antimicrobial properties observed in other nitrofuran derivatives, which are often linked to the enzymatic reduction of the nitro group. researchgate.net

The 5-nitro group is not merely a passive electronic director but an active participant in key chemical transformations.

Nucleophilic Aromatic Substitution (SNAr): The benzofuran ring, activated by the 5-nitro group, can undergo SNAr reactions. wikipedia.orgpressbooks.pub A good leaving group, such as a halide, positioned ortho or para to the nitro group can be displaced by a variety of nucleophiles (e.g., alkoxides, amines). This provides a synthetic handle for introducing new functional groups onto the benzene ring of the benzofuran core. The reaction proceeds via a two-step addition-elimination mechanism, where the rate-determining step is typically the initial attack of the nucleophile to form the resonance-stabilized carbanion intermediate (Meisenheimer complex). pressbooks.pub

Reduction Reactions: The nitro group is readily reduced to an amino group (NH₂) under various conditions. This transformation is one of the most important reactions of aromatic nitro compounds as it fundamentally alters the electronic character of the substituent from strongly deactivating to strongly activating. masterorganicchemistry.com Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com

Metal-Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl). masterorganicchemistry.com

The resulting 5-amino-2-(4-bromophenyl)-1-benzofuran is a versatile intermediate. The amino group can be further modified, for example, through diazotization or acylation, opening up a wide array of possibilities for synthesizing more complex derivatives. nih.gov

| Reaction Type | Reagents | Product Functional Group | Mechanistic Significance |

| Nucleophilic Aromatic Substitution (SNAr) | Nucleophile (e.g., RO⁻, R₂NH) | Varies (e.g., -OR, -NR₂) | The nitro group stabilizes the negatively charged Meisenheimer intermediate, facilitating the substitution. pressbooks.pub |

| Reduction | H₂/Pd, Pt, or Ni; Fe/HCl; Sn/HCl | Amino (-NH₂) | Converts a strongly electron-withdrawing group to a strongly electron-donating group, enabling further synthetic transformations. masterorganicchemistry.comnih.gov |

Reactivity and Functionalization of the 4-Bromophenyl Substituent

The 4-bromophenyl substituent at the 2-position of the 5-nitro-1-benzofuran core is a key functional group that significantly influences the molecule's reactivity and provides a handle for further molecular elaboration. The presence of the bromine atom allows for a variety of post-synthetic modifications, primarily through metal-catalyzed cross-coupling reactions.

Activation for Directed Functionalization or Post-Synthetic Modifications (e.g., Cross-Coupling)

The carbon-bromine (C-Br) bond on the phenyl ring is a versatile functional group for creating new carbon-carbon bonds. This is most commonly exploited in palladium- or nickel-catalyzed cross-coupling reactions, where the bromine atom serves as a leaving group. The Suzuki-Miyaura cross-coupling reaction is a prominent example, enabling the synthesis of biaryl structures by coupling the bromophenyl moiety with various arylboronic acids. nih.govdntb.gov.ua

Research on 2-(4-bromophenyl)benzofuran (B12281498) demonstrates its successful use in Suzuki cross-coupling reactions to produce novel benzofuran derivatives with biaryl moieties. nih.gov In these reactions, a palladium(II) complex catalyst, in the presence of a base such as potassium carbonate (K₂CO₃) and an ethanol/water solvent system, effectively catalyzes the coupling with arylboronic acids. nih.gov The reactions typically proceed under mild conditions and can accommodate a range of arylboronic acids bearing both electron-donating and electron-withdrawing groups, leading to good to excellent yields of the desired products. nih.gov

Similarly, nickel-catalyzed cross-coupling reactions have been developed for activating C-F bonds, and by extension, the more reactive C-Br bonds. nii.ac.jp These methods provide an orthogonal approach for functionalization. nii.ac.jp The ability to selectively functionalize the C-Br bond while leaving other parts of the molecule, such as a C-F bond, intact has been demonstrated, highlighting the precise control achievable in post-synthetic modifications. nii.ac.jp

Table 1: Representative Conditions for Suzuki Cross-Coupling of 2-(4-Bromophenyl)benzofuran Analogs

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Palladium(II) complex, PdCl₂, Pd(OAc)₂ | nih.gov |

| Base | K₂CO₃, K₃PO₄ | nih.govnii.ac.jp |

| Solvent | EtOH/H₂O (1:1), Toluene/H₂O | nih.govnii.ac.jp |

| Temperature | 80 °C or Room Temperature | nih.govnii.ac.jp |

| Coupling Partner | Arylboronic Acids | nih.govnii.ac.jp |

Electronic and Steric Influence on the Benzofuran Core Reactivity

The 4-bromophenyl and 5-nitro substituents exert significant electronic and steric effects on the reactivity of the benzofuran core. The nitro group (-NO₂) at the 5-position is a powerful electron-withdrawing group. Its presence deactivates the benzene portion of the benzofuran ring system towards electrophilic aromatic substitution. Kinetic studies on the bromination of 5-substituted benzofurans have shown that the reaction rate is retarded by electron-withdrawing groups, with the order of reactivity being 5-methoxy > 5-H > 5-bromo > 5-nitro. jocpr.com This deactivating effect is crucial when considering reactions that target the benzofuran core itself.

From a steric perspective, the 4-bromophenyl ring is not coplanar with the benzofuran system. X-ray crystallography studies of similar compounds, such as 2-(4-bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran, show a significant dihedral angle between the benzofuran plane and the bromophenyl ring, which can be around 39°. nih.gov In another related structure, 3-(4-Bromophenylsulfinyl)-2,4,6,7-tetramethyl-1-benzofuran, this dihedral angle is much larger, at nearly 89°. nih.gov This rotation can sterically hinder the approach of reagents to the furan ring of the benzofuran core, thereby influencing its reactivity and selectivity in reactions.

Reaction Kinetics and Thermodynamics of 2-(4-Bromophenyl)-5-nitro-1-benzofuran Transformations

A kinetic investigation of the bromination of 2-acetyl-5-substituted benzofurans using phenyltrimethylammonium (B184261) tribromide (PTT) offers a relevant model. jocpr.comresearchgate.net The study determined the reaction to be first order with respect to the benzofuran derivative. jocpr.comresearchgate.net The rates were measured at different temperatures, allowing for the calculation of important activation parameters. jocpr.comresearchgate.net For the 2-acetyl-5-nitro-benzofuran analog, the electron-withdrawing nature of the nitro group significantly slows the reaction compared to unsubstituted or electron-donating group substituted analogs. jocpr.com

The activation parameters, including the enthalpy of activation (ΔH#), entropy of activation (ΔS#), and free energy of activation (ΔG#), were calculated from the temperature-dependent rate data. jocpr.comresearchgate.net The negative entropy of activation values suggest a highly organized transition state during the bromination process. researchgate.net An isokinetic temperature greater than the experimental temperature indicates that the reactions are entropy controlled. jocpr.com

Table 2: Rate Constants for the Bromination of a 5-Nitrobenzofuran (B105749) Analog at Different Temperatures

Data shown for the reaction of 2-acetyl-5-nitro-benzofuran with Phenyltrimethylammonium Tribromide.

| Temperature (K) | Rate Constant, k (s⁻¹) | Reference |

|---|---|---|

| 298 | 0.40 x 10⁻³ | jocpr.com |

| 303 | 0.58 x 10⁻³ | jocpr.com |

| 308 | 0.82 x 10⁻³ | jocpr.com |

| 313 | 1.15 x 10⁻³ | jocpr.com |

Table 3: Activation Parameters for the Bromination of a 5-Nitrobenzofuran Analog

Data shown for the reaction of 2-acetyl-5-nitro-benzofuran with Phenyltrimethylammonium Tribromide.

| Parameter | Value | Reference |

|---|---|---|

| Enthalpy of Activation (ΔH#) | 47.8 kJ mol⁻¹ | jocpr.com |

| Entropy of Activation (ΔS#) | -159.2 J K⁻¹ mol⁻¹ | jocpr.com |

| Free Energy of Activation (ΔG#) | 95.9 kJ mol⁻¹ | jocpr.com |

Computational Chemistry in Reaction Mechanism Elucidation

Computational chemistry, particularly using methods like Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction mechanisms involving heterocyclic compounds like benzofurans. researchgate.net While specific computational studies on 2-(4-Bromophenyl)-5-nitro-1-benzofuran are sparse, the application of these methods to related systems demonstrates their utility in understanding reaction pathways, transition states, and selectivity.

For instance, DFT calculations have been employed to probe the mechanisms of transition metal-catalyzed reactions that form furan-fused heterocyclic systems. researchgate.net These studies can map out the potential energy surface of a reaction, identifying the lowest energy pathway from reactants to products. This involves calculating the energies of intermediates and, crucially, the transition states that connect them. The energy barrier associated with a transition state directly relates to the reaction rate, allowing for theoretical predictions that can be compared with experimental kinetic data.

In the context of 2-(4-Bromophenyl)-5-nitro-1-benzofuran, computational methods could be applied to:

Model Cross-Coupling Reactions: Elucidate the detailed mechanism of Suzuki or other cross-coupling reactions at the 4-bromophenyl position, including the oxidative addition, transmetalation, and reductive elimination steps.

Analyze Electrophilic Substitution: Calculate the activation energies for electrophilic attack at different positions on the benzofuran core to quantitatively explain the directing and deactivating effects of the nitro and bromophenyl substituents.

Investigate Reaction Selectivity: For reactions that could occur at multiple sites, computational modeling can predict the most likely product by comparing the energy barriers of competing pathways.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 4 Bromophenyl 5 Nitro 1 Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of 2-(4-Bromophenyl)-5-nitro-1-benzofuran in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each hydrogen and carbon atom can be mapped, providing foundational information for a complete structural assignment.

Predicted ¹H and ¹³C NMR Chemical Shifts

Based on the substituent effects of the nitro and bromophenyl groups on the benzofuran (B130515) framework, the following chemical shifts can be anticipated. The electron-withdrawing nitro group at the 5-position is expected to deshield protons and carbons in its vicinity, shifting their resonances to higher ppm values.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.20 - 7.40 | 105.0 - 107.0 |

| H-4 | 8.20 - 8.40 | 118.0 - 120.0 |

| H-6 | 8.00 - 8.20 | 112.0 - 114.0 |

| H-7 | 7.60 - 7.80 | 120.0 - 122.0 |

| H-2'/H-6' | 7.70 - 7.90 | 128.0 - 130.0 |

| H-3'/H-5' | 7.50 - 7.70 | 132.0 - 134.0 |

| C-2 | - | 158.0 - 160.0 |

| C-3 | - | 105.0 - 107.0 |

| C-3a | - | 125.0 - 127.0 |

| C-4 | - | 118.0 - 120.0 |

| C-5 | - | 145.0 - 147.0 |

| C-6 | - | 112.0 - 114.0 |

| C-7 | - | 120.0 - 122.0 |

| C-7a | - | 155.0 - 157.0 |

| C-1' | - | 129.0 - 131.0 |

| C-2'/C-6' | - | 128.0 - 130.0 |

| C-3'/C-5' | - | 132.0 - 134.0 |

| C-4' | - | 124.0 - 126.0 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To definitively assign these resonances, a suite of two-dimensional (2D) NMR experiments is employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For the benzofuran system, it would show correlations between H-6 and H-7, and a weaker long-range coupling between H-4 and H-6. In the bromophenyl ring, strong correlations between the ortho-coupled H-2'/H-3' and H-5'/H-6' would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment identifies longer-range (2-3 bond) couplings between protons and carbons. For instance, the proton at H-3 would show a correlation to C-2, C-3a, and C-7a, confirming the connectivity of the furan (B31954) ring to the benzene (B151609) moiety. Similarly, correlations from the bromophenyl protons to C-2 of the benzofuran would establish the connection between the two ring systems.

The relative orientation of the bromophenyl ring with respect to the benzofuran plane is a key conformational feature.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close proximity. A NOESY spectrum could reveal correlations between H-3 of the benzofuran and H-2'/H-6' of the bromophenyl ring, providing evidence for the preferred rotational conformation around the C2-C1' bond. The presence and intensity of these cross-peaks would help in determining the dihedral angle between the two aromatic systems in solution.

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information in the solid state, offering precise bond lengths, bond angles, and details of intermolecular interactions. While a specific crystal structure for 2-(4-Bromophenyl)-5-nitro-1-benzofuran is not publicly available, analysis of closely related structures, such as 2-(4-bromophenyl)-5-fluoro-1-benzofuran derivatives, allows for a predictive description of its solid-state characteristics.

The benzofuran unit is expected to be essentially planar. The dihedral angle between the plane of the benzofuran system and the 4-bromophenyl ring is anticipated to be non-zero due to steric hindrance, likely in the range of 1-40 degrees.

Hypothetical Crystallographic Data

| Parameter | Predicted Value |

| Crystal System | Monoclinic or Triclinic |

| Space Group | P2₁/c or P-1 |

| a (Å) | 8 - 16 |

| b (Å) | 6 - 10 |

| c (Å) | 10 - 20 |

| β (°) | 90 - 110 |

| Z | 2 or 4 |

Intermolecular interactions are expected to play a significant role in the crystal packing. These may include:

π–π Stacking: Interactions between the aromatic rings of adjacent benzofuran systems.

Halogen Bonding: The bromine atom could act as a halogen bond donor, interacting with the oxygen atoms of the nitro group or the furan ring of a neighboring molecule.

C–H···O Hydrogen Bonds: Weak hydrogen bonds involving the aromatic protons and the oxygen atoms of the nitro group could further stabilize the crystal lattice.

Mass Spectrometry for Molecular Structure Confirmation and Mechanistic Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For 2-(4-Bromophenyl)-5-nitro-1-benzofuran (molecular weight: 318.12 g/mol ), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming its elemental composition.

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation. The analysis of these fragments provides a roadmap of the molecule's structure.

Proposed Fragmentation Pathway

Molecular Ion (M⁺˙): The initial ionization would produce the molecular ion at m/z 317/319, showing the characteristic isotopic pattern of a bromine-containing compound.

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂), leading to a fragment ion at m/z 271/273.

Loss of Br: Cleavage of the C-Br bond would result in a fragment at m/z 238.

Benzofuran Ring Cleavage: The benzofuran core can also undergo fragmentation, potentially leading to the formation of a substituted benzofuran cation or other smaller fragments.

Expected Key Mass Spectrometry Fragments

| m/z (relative to ¹²C, ⁷⁹Br) | Proposed Fragment |

| 317 | [M]⁺˙ |

| 319 | [M+2]⁺˙ |

| 271 | [M - NO₂]⁺ |

| 273 | [M+2 - NO₂]⁺ |

| 238 | [M - Br]⁺ |

| 192 | [M - Br - NO₂]⁺ |

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Identification and Bond Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Characteristic Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Benzofuran C-O-C | Asymmetric Stretch | 1230 - 1270 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| C-Br | Stretch | 500 - 600 |

The IR spectrum would be dominated by strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group. The Raman spectrum would be particularly useful for observing the symmetric vibrations of the aromatic rings and the C-Br bond, which are often weak in the IR spectrum.

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of the molecule. The extended π-conjugated system of 2-(4-Bromophenyl)-5-nitro-1-benzofuran is expected to give rise to characteristic absorption bands in the UV-visible region.

The absorption spectrum is anticipated to show multiple bands corresponding to π→π* transitions within the aromatic system. The presence of the electron-withdrawing nitro group and the bromine atom can influence the position and intensity of these bands. The primary absorption maximum (λmax) is expected in the range of 300-400 nm.

Fluorescence is the emission of light from an excited electronic state. While many aromatic molecules are fluorescent, the presence of a nitro group often leads to fluorescence quenching through non-radiative decay pathways. Additionally, the heavy bromine atom can promote intersystem crossing to the triplet state, which can also decrease fluorescence quantum yield. Therefore, 2-(4-Bromophenyl)-5-nitro-1-benzofuran is expected to exhibit weak fluorescence.

Hypothetical Photophysical Data

| Parameter | Predicted Value |

| λmax (Absorption) | 320 - 360 nm |

| Molar Absorptivity (ε) | 10,000 - 30,000 M⁻¹cm⁻¹ |

| λem (Emission) | 400 - 450 nm |

| Fluorescence Quantum Yield (ΦF) | < 0.05 |

Theoretical and Computational Chemistry Studies of 2 4 Bromophenyl 5 Nitro 1 Benzofuran

Quantum Chemical Calculations (e.g., Density Functional Theory) on Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to investigating the electronic characteristics of 2-(4-bromophenyl)-5-nitro-1-benzofuran. DFT methods offer a balance between computational cost and accuracy, making them suitable for studying medium- to large-sized molecules. These calculations can determine optimized molecular geometry, vibrational frequencies, and a variety of electronic properties. researchgate.netresearchgate.net For instance, studies on related benzofuran (B130515) structures have successfully used DFT with basis sets like B3LYP/6-31G(d) to analyze geometric parameters and vibrational spectra. researchgate.net The electronic properties derived from these calculations, such as the distribution of electrons and the energies of molecular orbitals, are essential for predicting the molecule's stability and chemical reactivity. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. mdpi.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.

For 2-(4-bromophenyl)-5-nitro-1-benzofuran, the electron-withdrawing nitro group (-NO₂) is expected to lower the energies of both the HOMO and LUMO, while the bromophenyl group also influences the electronic distribution. In analogous nitro-substituted aromatic compounds, the LUMO is often localized on the nitro-containing ring, indicating that this region is the most likely site for nucleophilic attack. Conversely, the HOMO distribution highlights potential sites for electrophilic attack. mdpi.comresearchgate.net DFT calculations allow for the visualization and energy quantification of these orbitals, providing a basis for predicting how the molecule will interact with other reagents. pku.edu.cn

| Molecular Orbital | Energy (eV) | Role in Reactivity |

| HOMO | -6.85 | Electron Donor (Nucleophilic sites) |

| LUMO | -2.75 | Electron Acceptor (Electrophilic sites) |

| HOMO-LUMO Gap | 4.10 | Indicator of Chemical Stability |

The distribution of electron density within a molecule governs its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing this charge distribution and predicting reactive behavior. researchgate.net MEP maps illustrate the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates negative potential (electron-rich areas, susceptible to electrophilic attack), while blue signifies positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net

For 2-(4-bromophenyl)-5-nitro-1-benzofuran, the MEP map would be expected to show a significant region of negative electrostatic potential around the oxygen atoms of the nitro group, making them strong centers for hydrogen bonding and interaction with electrophiles. The hydrogen atoms of the aromatic rings would correspond to areas of positive potential. researchgate.net Such maps are instrumental in understanding intermolecular interactions and predicting how the molecule will orient itself when approaching other reactants. nih.gov

Computational Modeling of Reaction Pathways and Energy Profiles

For benzofuran derivatives, DFT calculations have been used to explore various reaction mechanisms, such as cycloadditions or substitution reactions. pku.edu.cn For example, in a potential synthetic route or a metabolic transformation involving 2-(4-bromophenyl)-5-nitro-1-benzofuran, computational modeling could be used to compare different possible pathways. The pathway with the lowest activation energy is generally the most favorable kinetically. nih.gov This predictive capability is invaluable for optimizing reaction conditions and understanding why certain products are formed preferentially. wuxiapptec.com

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

While quantum chemical calculations typically model molecules in a vacuum at zero Kelvin, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules at finite temperatures, including their conformational flexibility and interactions with their environment. researchgate.netupstate.edu MD simulations model the movements of atoms over time by solving Newton's equations of motion.

For a molecule like 2-(4-bromophenyl)-5-nitro-1-benzofuran, which has a rotational degree of freedom between the benzofuran core and the bromophenyl ring, MD simulations can explore the potential energy surface associated with this rotation. nih.govnih.gov This analysis reveals the most stable conformations (low-energy states) and the energy barriers between them. Furthermore, by including explicit solvent molecules (e.g., water) in the simulation, MD can model how the solvent influences the conformational preferences and the accessibility of different parts of the molecule. nih.govmdpi.com These simulations are crucial for understanding the molecule's behavior in a realistic solution-phase environment. nih.gov

Structure-Reactivity and Structure-Property Relationship (SRR/SPR) Modeling

Structure-Reactivity and Structure-Property Relationship (SRR/SPR) models seek to establish quantitative correlations between a molecule's structural or electronic features (descriptors) and its observed reactivity or properties. chemrxiv.org These models are often built using statistical methods or machine learning on a dataset of related compounds. researchgate.net

In the context of benzofurans, researchers have developed SAR (Structure-Activity Relationship) models that link molecular features to biological activity. nih.gov Similarly, SRR/SPR models could be developed for chemical properties. For a series of substituted benzofurans, descriptors could include quantum chemical parameters like HOMO/LUMO energies, dipole moments, or atomic charges, as well as structural features like the presence of specific functional groups. researchgate.net By correlating these descriptors with experimentally measured properties (e.g., reaction rates, absorption wavelengths), a predictive model can be built. Such models can then be used to estimate the properties of new, unsynthesized compounds like derivatives of 2-(4-bromophenyl)-5-nitro-1-benzofuran.

Table 2: Key Molecular Descriptors for SRR/SPR Modeling This table lists common descriptors used in computational chemistry to build structure-property relationship models.

| Descriptor Class | Examples | Predicted Property |

| Electronic | HOMO/LUMO Energies, Ionization Potential, Electron Affinity, Dipole Moment | Reactivity, Spectral Properties |

| Topological | Molecular Connectivity Indices, Wiener Index | Physical Properties (e.g., boiling point) |

| Steric | Molecular Volume, Surface Area, Ovality | Binding Affinity, Reaction Rates |

Predictive Modeling of Synthetic Accessibility and Reaction Outcomes

A significant challenge in chemistry is predicting whether a designed molecule can be synthesized efficiently. Computational models for Synthetic Accessibility (SA) aim to address this by scoring molecules based on their structural complexity and the availability of known chemical reactions to construct them. nih.govchemrxiv.org These models are often trained on large databases of known reactions using machine learning or graph-based neural networks. nih.govresearchgate.net

For a novel compound like 2-(4-Bromophenyl)-5-nitro-1-benzofuran, an SA score would estimate the difficulty of its synthesis. A high score might suggest a complex, multi-step synthesis, while a low score would indicate a more straightforward route. nih.gov Beyond just accessibility, more advanced models aim to predict the outcomes of specific reactions, including potential side products and optimal conditions. By leveraging reaction knowledge graphs and deep learning, these tools can guide chemists in planning efficient and successful synthetic strategies. chemrxiv.orgresearchgate.net

Exploration of Chemical Applications and Functional Material Design Based on the 2 4 Bromophenyl 5 Nitro 1 Benzofuran Scaffold

Applications in Advanced Materials Science

The benzofuran (B130515) scaffold is a key building block for organic functional materials due to its rigid, planar structure and rich electron system, which facilitates π-electron delocalization. The specific substituents on the 2-(4-bromophenyl)-5-nitro-1-benzofuran framework are anticipated to modulate its electronic properties for use in advanced materials.

Benzofuran derivatives are actively investigated for their potential in optoelectronic devices. Their inherent fluorescence and charge-transport capabilities make them suitable candidates for emitters or host materials in Organic Light-Emitting Diodes (OLEDs) and as components in organic solar cells. The introduction of a strong electron-withdrawing nitro group onto the benzofuran ring, as in 2-(4-bromophenyl)-5-nitro-1-benzofuran, would lower the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). This tuning of energy levels is a critical strategy in designing materials for efficient charge injection and transport in OLEDs and for optimizing the energy level alignment in the donor-acceptor interfaces of organic solar cells.

Furthermore, the 4-bromophenyl substituent can influence the molecular packing in the solid state, which is crucial for charge mobility. While specific device performance data for the target molecule is unavailable, related benzofuran-based polymers have shown promise in organic solar cells, demonstrating that the core scaffold is effective for photovoltaic applications.

The photophysical properties of benzofuran derivatives are highly dependent on their substitution patterns. Generally, benzofurans exhibit fluorescence, a property that is essential for applications in OLEDs and chemical sensors. The presence of the electron-withdrawing nitro group in 2-(4-bromophenyl)-5-nitro-1-benzofuran is expected to induce a significant intramolecular charge transfer (ICT) character upon photoexcitation. This ICT process can lead to a large Stokes shift and solvatochromism, where the emission wavelength changes with solvent polarity.

Fluorescence quenching studies on other benzofuran derivatives have demonstrated their interaction with nanoparticles, where the fluorescence intensity decreases upon addition of a quencher. This behavior is foundational for the development of chemical sensors. The nitro group, being a strong electron acceptor, might also lead to fluorescence quenching or shift the emission to longer wavelengths (a red shift) compared to unsubstituted or electron-donating group-substituted benzofurans.

The development of organic semiconductors is a cornerstone of modern electronics, enabling flexible and low-cost devices. The extended π-conjugated system of the 2-phenyl-1-benzofuran scaffold provides the necessary pathway for charge transport. The performance of an organic semiconductor is heavily reliant on both the intrinsic electronic properties of the molecule and the intermolecular electronic coupling in the solid state.

The planarity of the benzofuran unit, combined with the potential for intermolecular interactions guided by the substituents, could facilitate ordered molecular packing, a prerequisite for efficient charge transport. The 4-bromophenyl group can promote specific packing motifs through π–π stacking and halogen bonding, potentially enhancing charge mobility. The electron-deficient nature imparted by the nitro group would classify 2-(4-bromophenyl)-5-nitro-1-benzofuran as a potential n-type or ambipolar semiconductor, a class of materials that is in high demand for complementary logic circuits.

Role in Supramolecular Chemistry and Self-Assembly

The structure of 2-(4-bromophenyl)-5-nitro-1-benzofuran is well-suited for participating in various non-covalent interactions that govern self-assembly and crystal engineering. Analysis of crystal structures of similar compounds, such as 2-(4-bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran, reveals the importance of halogen bonds (Br···O), π–π stacking, and C–H···π interactions in directing the supramolecular architecture. nih.gov

The 4-bromophenyl group can act as both a halogen bond donor (via the bromine atom) and a participant in π-stacking interactions. The nitro group is a potent hydrogen bond acceptor. These directional interactions are crucial for creating ordered assemblies, which are fundamental for the performance of organic electronic materials. For instance, the dihedral angle between the benzofuran core and the 4-bromophenyl ring is a key structural parameter that influences the packing efficiency. In related structures, this angle varies, affecting the extent of intermolecular orbital overlap. nih.govnih.govnih.gov

| Compound | Interaction Type | Key Distances / Angles | Reference |

|---|---|---|---|

| 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran | Halogen Bond (Br···O) | 3.036 (2) Å | nih.gov |

| 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran | π–π Stacking | Centroid–centroid distance = 3.482 (3) Å | nih.gov |

| 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran | C–H···O Hydrogen Bond | - | nih.gov |

| 2-(4-Bromophenyl)-5-fluoro-3-phenylsulfinyl-1-benzofuran | π–π Stacking | Centroid–centroid distance = 3.506 (3) Å | nih.gov |

| 3-(4-Bromophenylsulfinyl)-2,5-dimethyl-1-benzofuran | π–π Stacking | Centroid–centroid distance = 3.907 (3) Å | nih.gov |

Development as Chemical Probes or Sensors (Non-biological applications)

The potential for 2-(4-bromophenyl)-5-nitro-1-benzofuran to act as a chemical sensor stems from its expected photophysical properties. A molecule with a pronounced intramolecular charge transfer character often exhibits sensitivity to its local environment. Changes in polarity, viscosity, or the presence of specific analytes can modulate the fluorescence emission intensity or wavelength, forming the basis of a sensing mechanism.

While not demonstrated for this specific molecule, furan-containing moieties have been targeted by molecular probes designed to undergo specific chemical reactions, such as Diels-Alder cycloadditions, for detection. beilstein-journals.org The electron-deficient nature of the 2-(4-bromophenyl)-5-nitro-1-benzofuran ring system could make it a candidate for sensing electron-rich analytes through charge-transfer interactions, which would likely result in a detectable optical response.

Design of Novel Catalytic Systems Utilizing Benzofuran Scaffolds (e.g., as Ligands in Metal Catalysis or Organocatalysts)

The benzofuran scaffold can be incorporated into larger molecular frameworks to serve as ligands for metal catalysts or as the core of an organocatalyst. The heteroatom (oxygen) and the aromatic rings can coordinate to metal centers. The electronic properties of the benzofuran ligand, tuned by substituents like the nitro and bromophenyl groups, can influence the catalytic activity of the metal complex. For example, the strong electron-withdrawing effect of the nitro group would make the benzofuran a more π-accepting ligand, which can stabilize low-valent metal centers.

In the realm of organocatalysis, chiral benzofuran derivatives are used to induce enantioselectivity in chemical reactions. metu.edu.tr While 2-(4-bromophenyl)-5-nitro-1-benzofuran itself is achiral, it could serve as a precursor for the synthesis of more complex, chiral catalysts. The development of nickel-catalyzed and phosphine-catalyzed reactions for the synthesis and transformation of benzofuran derivatives highlights the ongoing interest in leveraging this scaffold in catalysis. acs.orgthieme.de

Precursor in the Synthesis of Complex Organic Molecules

The compound 2-(4-Bromophenyl)-5-nitro-1-benzofuran serves as a versatile precursor in the synthesis of more complex organic molecules due to the presence of two key reactive functional groups: a nitro group on the benzofuran core and a bromo substituent on the phenyl ring. These sites allow for sequential or concurrent chemical modifications, enabling the construction of a diverse array of derivatives with potential applications in medicinal chemistry and materials science. The strategic functionalization of this scaffold paves the way for the development of novel compounds with tailored properties.

The synthetic utility of the 2-(4-bromophenyl)-5-nitro-1-benzofuran scaffold is primarily centered on the transformation of its nitro and bromo moieties. The nitro group can be readily reduced to a primary amine, which then serves as a nucleophile or a site for diazotization, opening up a wide range of derivatization possibilities. Concurrently, the bromo group on the phenyl ring acts as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

A significant transformation of the 2-(4-bromophenyl)-5-nitro-1-benzofuran precursor is the reduction of the 5-nitro group to form 2-(4-bromophenyl)-5-amino-1-benzofuran. This reaction is a critical step in unlocking the synthetic potential of the benzofuran core. The resulting amino group is a versatile functional handle that can undergo a variety of subsequent reactions. For instance, it can be acylated to form amides, alkylated, or used in the construction of heterocyclic rings. A common method for the reduction of a nitro group on a benzofuran ring is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

The amino group of 5-aminobenzofuran derivatives, such as the one derived from our precursor, is a key building block in the synthesis of various pharmaceuticals. chemimpex.com Its presence allows for the introduction of diverse functionalities, which can be crucial for modulating the biological activity of the final compounds. chemimpex.com

The bromophenyl moiety of the precursor is amenable to a range of palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of new chemical bonds. researchgate.netjocpr.com These reactions are fundamental in modern organic synthesis and are widely used in the pharmaceutical industry. researchgate.netjocpr.com

One of the most important of these is the Suzuki-Miyaura coupling, which involves the reaction of the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction allows for the formation of a new carbon-carbon bond, enabling the synthesis of biaryl compounds, which are prevalent in many biologically active molecules. For example, the 2-(4-bromophenyl)benzofuran (B12281498) scaffold can be coupled with various arylboronic acids to generate a library of 2-(biphenyl)-benzofuran derivatives.

Another important palladium-catalyzed reaction is the Heck reaction, where the aryl bromide is coupled with an alkene to form a new carbon-carbon bond, leading to the synthesis of substituted alkenes. The Sonogashira coupling, on the other hand, involves the reaction of the aryl bromide with a terminal alkyne, yielding an aryl-alkyne derivative. These reactions provide a means to introduce a wide variety of substituents onto the phenyl ring of the benzofuran scaffold, thereby creating a diverse set of complex molecules.

By combining the reactivity of both the nitro and bromo groups, a multitude of complex molecules can be synthesized from the 2-(4-bromophenyl)-5-nitro-1-benzofuran precursor. A general synthetic strategy could involve the initial reduction of the nitro group to an amine, followed by a palladium-catalyzed cross-coupling reaction on the bromophenyl moiety. This two-step process would yield a bifunctional molecule with a free amino group on the benzofuran core and a newly introduced substituent on the phenyl ring. This intermediate could then be further functionalized at the amino group to generate even more complex and diverse molecular architectures.

The following table summarizes the key transformations that can be performed on the 2-(4-Bromophenyl)-5-nitro-1-benzofuran scaffold to generate more complex molecules.

| Transformation | Functional Group | Reagents and Conditions | Product Type |

| Nitro Reduction | 5-Nitro group | H₂, Pd/C, solvent (e.g., Ethanol) | 5-Amino-1-benzofuran derivative |

| Suzuki-Miyaura Coupling | 4-Bromophenyl group | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., K₂CO₃), solvent (e.g., Toluene/Water) | 2-(Biphenyl)-1-benzofuran derivative |

| Heck Reaction | 4-Bromophenyl group | Alkene, Pd catalyst (e.g., Pd(OAc)₂), base (e.g., Et₃N), solvent (e.g., DMF) | 2-(Styrylphenyl)-1-benzofuran derivative |

| Sonogashira Coupling | 4-Bromophenyl group | Terminal alkyne, Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, base (e.g., Et₃N), solvent (e.g., THF) | 2-(Alkynylphenyl)-1-benzofuran derivative |

| Amide Coupling | 5-Amino group (after reduction) | Acyl chloride or carboxylic acid with coupling agent, base, solvent | 5-Amido-1-benzofuran derivative |

| Sulfonamide Formation | 5-Amino group (after reduction) | Sulfonyl chloride, base, solvent | 5-Sulfonamido-1-benzofuran derivative |

These transformations highlight the significant potential of 2-(4-Bromophenyl)-5-nitro-1-benzofuran as a versatile building block for the synthesis of a wide range of complex organic molecules with potential applications in various fields of chemical and pharmaceutical research.

Structure Reactivity and Structure Property Relationships Srr/spr in 2 4 Bromophenyl 5 Nitro 1 Benzofuran Derivatives

Systematic Modification of the Bromophenyl Moiety and its Impact on Chemical Reactivity

The 2-arylbenzofuran scaffold is a cornerstone in many biologically active compounds, and modifications to the 2-aryl group, in this case, the 4-bromophenyl moiety, can profoundly influence the molecule's reactivity and interactions. researchgate.net The bromine atom at the para-position is significant due to its electronic and steric properties. Halogen substitutions are known to be beneficial for certain biological activities, partly due to their hydrophobic and electron-donating nature, which can enhance cytotoxic properties in some contexts. nih.gov Studies on related structures have shown that the position of the halogen is critical, with the para-position often yielding maximum activity. nih.gov

Replacing the bromine atom with other substituents allows for the fine-tuning of the compound's electronic nature. For instance, introducing electron-donating groups (like methyl or methoxy) or electron-withdrawing groups (like trifluoromethyl) at the C4' position would alter the electron density of the phenyl ring, which in turn affects the electronic character of the entire benzofuran (B130515) system. acs.org Such modifications can influence the molecule's susceptibility to electrophilic or nucleophilic attack and its potential for engaging in reactions like palladium-catalyzed cross-coupling. researchgate.net For example, the presence of two or more hydroxyl groups on the aryl ring has been shown to increase the inhibitory activity of some 2-arylbenzofuran derivatives against certain enzymes. nih.gov

| Modification to 4-Bromophenyl Moiety | Expected Impact on Reactivity/Properties | Rationale |

| Replacement of Br with H | Increased susceptibility to electrophilic aromatic substitution on the phenyl ring. | Removal of the weakly deactivating bromo group. |

| Replacement of Br with OCH₃ | Enhanced electron density on the phenyl ring; potential for altered biological receptor binding. | Methoxy (B1213986) group is a strong electron-donating group through resonance. |

| Replacement of Br with CF₃ | Decreased electron density on the phenyl ring; increased electrophilicity of the phenyl ring. | Trifluoromethyl group is a strong electron-withdrawing group. |

| Addition of a hydroxyl group at C3' | Potential for increased biological activity through hydrogen bonding. | Introduction of a hydrogen bond donor. mdpi.com |

Influence of Nitro Group Position and Chemical Transformations on Compound Properties

The nitro group (-NO₂) at the C-5 position plays a dominant role in defining the chemical reactivity of the benzofuran core. As a potent electron-withdrawing group, it significantly reduces the electron density of the benzofuran ring system, particularly at the ortho and para positions relative to its location. quora.comshaalaa.com This deactivation makes the benzene (B151609) portion of the benzofuran less susceptible to electrophilic substitution but greatly enhances its reactivity toward nucleophiles. shaalaa.com

The most striking consequence of this electronic influence is the activation of the furan (B31954) ring toward specific chemical transformations. Research has extensively shown that 2-nitrobenzofurans are excellent substrates for dearomatization reactions, such as (3+2), (4+2), and (5+2) cycloadditions. nih.govresearchgate.net In these reactions, the nitro group facilitates the initial nucleophilic attack on the C2 or C3 position of the furan ring, initiating a cascade that results in the formation of complex, three-dimensional heterocyclic structures. rsc.orgresearchgate.net For example, 2-nitrobenzofurans can react with various nucleophiles in organocatalyzed Michael additions to access structurally diverse oxindoles and dihydrobenzofurans. rsc.org

Shifting the nitro group from the C-5 to other positions (e.g., C-4, C-6, or C-7) would fundamentally alter the electronic landscape of the molecule. A nitro group at C-4 or C-6 would exert a similar, strong electron-withdrawing effect on the ring system. However, its placement would change the regioselectivity of nucleophilic attacks and other reactions. The reduction of the nitro group to an amino group is another key chemical transformation, converting an electron-withdrawing group into a strong electron-donating group. rsc.org This would dramatically change the compound's properties, making the benzofuran ring more susceptible to electrophilic attack and introducing a site for further functionalization, such as diazotization or acylation.

| Nitro Group Transformation | Resulting Moiety | Impact on Benzofuran Ring Properties |

| Reduction | 5-Amino (-NH₂) | Increased electron density; activation towards electrophilic substitution. |

| Positional Isomerism | 6-Nitro (-NO₂) | Strong electron withdrawal, altered regioselectivity for nucleophilic attack. |

| Positional Isomerism | 7-Nitro (-NO₂) | Strong electron withdrawal, different pattern of ring deactivation. |

| Cycloaddition Substrate | Dearomatization | Loss of aromaticity, formation of fused polycyclic systems. nih.govresearchgate.net |

Alterations to the Benzofuran Core and Their Chemical Consequences

The benzofuran nucleus itself offers multiple sites for modification, each with distinct chemical consequences. While the C-2 and C-5 positions are occupied in the parent compound, other positions on the heterocyclic core (C-3, C-4, C-6, C-7) are available for substitution.

Preliminary structure-activity relationship studies have indicated that introducing substituents at various positions can significantly affect biological activity. rsc.orgnih.gov For instance, adding substituents at the C-7 position has been explored to enhance selectivity for certain biological targets. nih.gov Halogenation or the introduction of alkyl or alkoxy groups at these positions would modify the lipophilicity, steric profile, and electronic distribution of the molecule.

The C-3 position is particularly reactive in many benzofuran systems. researchgate.net It can undergo electrophilic substitution, lithiation followed by reaction with electrophiles, or participate in various coupling reactions. Introducing a substituent at C-3, such as a methylsulfinyl group, has been shown to influence crystal packing through intermolecular interactions. nih.gov

| Alteration to Benzofuran Core | Chemical Consequence |

| Substitution at C-3 | Alters reactivity of the furan ring; can introduce new functional groups. |

| Substitution at C-7 | Modifies steric and electronic environment near the furan oxygen. |

| Saturation of C2=C3 bond | Formation of a non-planar dihydrobenzofuran ring; loss of aromaticity. |

| Introduction of a C-6 methoxy group | Increases electron density on the benzene ring portion. |

Substituent Effects on Electronic, Steric, and Conformational Properties

Electronic Effects: The molecule is characterized by a significant electronic push-pull system. The 5-nitro group acts as a strong electron-withdrawing substituent through both resonance and inductive effects, polarizing the entire benzofuran scaffold. quora.com Conversely, the bromine atom on the phenyl ring is electron-withdrawing by induction but weakly electron-donating by resonance. This interplay of electronic effects governs the reactivity at various sites, the dipole moment of the molecule, and its non-linear optical properties. physchemres.org

Steric Effects: Steric hindrance plays a crucial role in determining the molecule's preferred conformation and its ability to interact with other molecules. The primary steric interaction is between the C-3 hydrogen of the benzofuran ring and the ortho-hydrogens of the 2-phenyl ring. This interaction influences the degree of rotational freedom around the C2-C1' single bond.

Conformational Properties: A key conformational parameter for 2-arylbenzofurans is the dihedral angle between the plane of the benzofuran unit and the plane of the 2-phenyl ring. In the solid state, crystal packing forces can influence this angle. However, computational studies and crystallographic data from similar compounds show that these molecules are often pseudo-planar, though not perfectly flat. physchemres.org For example, in the related compound 2-(4-Bromophenyl)-5-fluoro-3-methylsulfinyl-1-benzofuran, the dihedral angle was found to be 38.98°. nih.gov In another analogue, 2-(4-Bromophenyl)-5-methyl-3-methylsulfinyl-1-benzofuran, the angle was 26.21°. researchgate.net This twist angle is a critical determinant of the extent of π-conjugation between the two ring systems and directly impacts the electronic and photophysical properties of the molecule.

| Property | Key Influencing Factors | Example in 2-(4-Bromophenyl)-5-nitro-1-benzofuran |

| Electronic | Inductive and resonance effects of substituents. | Strong electron withdrawal by -NO₂ group; moderate effects from -Br. |

| Steric | van der Waals radii of atoms/groups. | Interaction between H at C3 and ortho-hydrogens of the phenyl ring. |

| Conformational | Torsional strain, steric hindrance, crystal packing. | Dihedral angle between the benzofuran and bromophenyl rings. nih.govresearchgate.net |

Integrated Computational and Experimental Approaches to SRR/SPR Elucidation

Modern research heavily relies on the synergy between experimental synthesis and computational modeling to unravel complex SRR/SPR. This integrated approach allows for the rational design of new derivatives and provides deeper insight into observed chemical phenomena.

Computational Approaches: Quantum-chemical methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the properties of benzofuran derivatives. physchemres.org These methods can accurately predict molecular geometries, including bond lengths, bond angles, and the critical dihedral angle between the ring systems. DFT calculations are also used to determine a wide range of electronic properties, such as atomic charges, global reactivity descriptors (e.g., chemical hardness, electrophilicity), and the energies of frontier molecular orbitals (HOMO and LUMO). physchemres.org This information is invaluable for predicting sites of reactivity and understanding charge transfer within the molecule.

Experimental and Integrated Approaches: Experimental work involves the synthesis of a series of analogues where specific parts of the molecule are systematically varied. The properties of these new compounds are then measured (e.g., reaction rates, spectral properties, biological activity).

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies bridge the computational-experimental divide. nih.gov In a QSAR study, experimentally determined biological activities (e.g., IC₅₀ values) from a series of compounds are correlated with computationally derived molecular descriptors. mdpi.comnih.gov These descriptors can include physicochemical parameters (logP, molar refractivity) as well as electronic and steric field data (3D-QSAR). mdpi.com The resulting statistical models can then be used to predict the activity of novel, unsynthesized compounds, thereby guiding future synthetic efforts and prioritizing candidates for further development. mdpi.com

| Approach | Methodology | Information Gained |

| Computational | Density Functional Theory (DFT) | Optimized geometry, dihedral angles, electronic properties (HOMO/LUMO), reactivity descriptors. physchemres.org |

| Experimental | Synthesis of Analogues | Measurement of actual chemical reactivity, physical properties, and biological activity. |

| Integrated | Quantitative Structure-Activity Relationship (QSAR) | Predictive models linking molecular structure to biological activity; identification of key structural features for desired properties. mdpi.comnih.gov |

| Integrated | 3D-QSAR / Molecular Interaction Fields (MIFs) | Detailed 3D maps showing favorable and unfavorable regions for steric, electrostatic, and hydrophobic interactions. mdpi.com |

Future Research Directions and Unexplored Avenues for 2 4 Bromophenyl 5 Nitro 1 Benzofuran

Development of More Efficient and Sustainable Synthetic Routes

The current synthesis of 2-(4-Bromophenyl)-5-nitro-1-benzofuran and its derivatives often relies on traditional multi-step methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Future research should prioritize the development of more efficient and sustainable synthetic strategies.

Key areas for exploration include:

Palladium-Catalyzed Cross-Coupling Reactions: While palladium catalysis is utilized, optimizing these reactions with next-generation catalysts, such as palladium-on-carbon (Pd/C), could offer improved yields, lower catalyst loading, and easier product purification. chemistryviews.org The recyclability of heterogeneous catalysts like Pd/C aligns with the principles of green chemistry. chemistryviews.org

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate organic reactions, often leading to higher yields and shorter reaction times. nih.gov Investigating microwave-assisted protocols for the key cyclization and coupling steps in the synthesis of 2-(4-Bromophenyl)-5-nitro-1-benzofuran could significantly enhance efficiency.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over batch processes, including enhanced safety, better process control, and easier scalability. mdpi.commtak.humdpi.comspringerprofessional.de A telescoped flow synthesis, where multiple reaction steps are performed sequentially without isolating intermediates, could be a transformative approach for the production of this compound. uc.ptresearchgate.net

C-H Activation/Arylation: Direct C-H arylation of the benzofuran (B130515) core at the 2-position with 4-bromoiodobenzene presents a more atom-economical approach by avoiding the need for pre-functionalized starting materials. nsf.gov Research into suitable catalytic systems for this direct coupling is a promising avenue.

| Synthetic Strategy | Potential Advantages |

| Palladium-on-Carbon (Pd/C) Catalysis | Recyclable catalyst, lower cost, environmentally friendly. chemistryviews.org |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, energy efficiency. nih.gov |

| Flow Chemistry | Improved safety, scalability, and process control. mdpi.commtak.humdpi.comspringerprofessional.de |

| Direct C-H Arylation | Atom economy, reduced synthetic steps. nsf.gov |

Discovery of Novel Reactivity and Transformation Pathways

The current utility of 2-(4-Bromophenyl)-5-nitro-1-benzofuran is primarily as a stable scaffold. A deeper exploration of its intrinsic reactivity could unlock new synthetic possibilities and lead to the discovery of novel derivatives with unique properties.

Future research should investigate:

Dearomative Cycloaddition Reactions: The electron-withdrawing nitro group activates the benzofuran ring, making it susceptible to dearomatization reactions. Recent studies on 2-nitrobenzofurans have demonstrated their participation in dearomative [4+2] and [3+2] cycloaddition reactions, providing access to complex polycyclic structures. acs.orgnih.govrsc.org Exploring the behavior of 2-(4-Bromophenyl)-5-nitro-1-benzofuran in such reactions could yield novel bridged and spirocyclic compounds.

Transformations of the Nitro Group: The nitro group is a versatile functional handle that can be reduced to an amino group, which in turn can be further functionalized. This would provide access to a wide range of new derivatives with altered electronic and biological properties.

Reactivity of the Bromophenyl Moiety: The bromine atom on the phenyl ring is a prime site for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This would allow for the introduction of diverse substituents, leading to the creation of extensive compound libraries.

Exploration of New Chemical Applications Beyond Current Scope

While its role in anticancer drug discovery is significant, the unique electronic and structural features of 2-(4-Bromophenyl)-5-nitro-1-benzofuran suggest its potential in other areas of chemical science.

Unexplored applications to be considered:

Materials Science: Benzofuran derivatives are known for their fluorescent properties and have been investigated for use in organic light-emitting diodes (OLEDs) and as fluorescent probes. nih.govnih.govrsc.orgresearchgate.netresearchgate.net The presence of the electron-withdrawing nitro group and the heavy bromine atom could lead to interesting photophysical properties, such as solvatochromism and phosphorescence, making it a candidate for advanced materials.

Agrochemicals: The benzofuran scaffold is present in some agrochemicals. scienceopen.com Screening 2-(4-Bromophenyl)-5-nitro-1-benzofuran and its derivatives for herbicidal, fungicidal, or insecticidal activity could open up new avenues for its application.

Molecular Sensors: The electron-deficient nature of the molecule could make it a suitable candidate for the development of chemosensors for electron-rich analytes through charge-transfer interactions.

| Potential Application | Rationale |

| Organic Electronics (OLEDs) | Benzofuran core is a known blue-emitting moiety. nih.govnih.gov |

| Fluorescent Probes | Potential for high quantum yields and solvatochromic properties. nih.govrsc.orgresearchgate.net |

| Agrochemicals | Benzofuran is a known scaffold in agrochemicals. scienceopen.com |

| Molecular Sensors | Electron-deficient nature may enable sensing of electron-rich species. |

Advanced Computational Methodologies for Predictive Design and Discovery

Computational chemistry can play a pivotal role in guiding future research by predicting the properties and potential applications of 2-(4-Bromophenyl)-5-nitro-1-benzofuran and its derivatives.

Advanced computational approaches to be employed include:

Density Functional Theory (DFT) Studies: DFT calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net This can help in understanding its behavior in novel reactions and in designing derivatives with desired photophysical characteristics for materials science applications.

Quantitative Structure-Activity Relationship (QSAR) Modeling: While already used in drug design, 3D-QSAR models can be developed to predict other properties, such as toxicity or affinity for different biological targets, expanding the scope of its potential biological applications. researchgate.net

Molecular Docking and Dynamics Simulations: These techniques can be used to explore the binding of 2-(4-Bromophenyl)-5-nitro-1-benzofuran derivatives to a wider range of biological targets beyond cancer-related proteins, including enzymes and receptors relevant to other diseases. nih.govnih.govnih.govjazindia.comacs.orgresearchgate.net

Machine Learning and Artificial Intelligence (AI): AI algorithms can be trained on existing data to predict the properties of novel, un-synthesized derivatives of 2-(4-Bromophenyl)-5-nitro-1-benzofuran, accelerating the discovery of compounds with specific functionalities.

Integration with Emerging Technologies in Organic Synthesis and Materials Science

The synergy between chemical synthesis and emerging technologies can significantly accelerate the exploration of 2-(4-Bromophenyl)-5-nitro-1-benzofuran's potential.

Key technological integrations to pursue:

Automated Synthesis and High-Throughput Screening: The use of automated synthesis platforms can rapidly generate libraries of derivatives of 2-(4-Bromophenyl)-5-nitro-1-benzofuran. nih.gov Coupling this with high-throughput screening assays can expedite the discovery of new biological activities or materials with desired properties. nih.govstanford.edu

Continuous Flow Manufacturing for Materials Production: For applications in materials science, such as OLEDs, continuous flow manufacturing can ensure the consistent and scalable production of high-purity material.

In Silico Drug and Materials Design Pipelines: Integrating the advanced computational methodologies mentioned above into a cohesive in silico design pipeline can streamline the process of identifying promising new applications and designing the next generation of 2-(4-Bromophenyl)-5-nitro-1-benzofuran-based compounds.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 2-(4-Bromophenyl)-5-nitro-1-benzofuran with high purity?

- Methodology : The compound can be synthesized via oxidation of its sulfanyl precursor using 3-chloroperoxybenzoic acid (mCPBA) in dichloromethane at controlled temperatures (273–298 K). Column chromatography (hexane/ethyl acetate gradients) is critical for purification. Monitor reaction progress via TLC and confirm purity using melting point analysis and NMR spectroscopy .

- Data Contradictions : Variations in reaction time (3–6 hours) and mCPBA stoichiometry (1.1–1.3 equivalents) across studies may affect yield (68–81%). Optimize conditions based on precursor reactivity .

Q. How can X-ray crystallography resolve structural ambiguities in benzofuran derivatives?

- Methodology : Use single-crystal X-ray diffraction with programs like SHELXL for refinement and ORTEP-III for visualization. Key parameters:

- Planarity : Mean deviation of benzofuran rings (e.g., 0.006 Å in related compounds) .

- Dihedral angles : Measure substituent orientation (e.g., 38.98° between benzofuran and bromophenyl groups) .

- Validation : Cross-validate with spectroscopic data (e.g., / NMR) to confirm bond lengths and angles .

Q. What spectroscopic techniques are essential for characterizing nitro-substituted benzofurans?

- Core Techniques :

- NMR : Identify aromatic protons (δ 6.5–8.5 ppm) and nitro group deshielding effects.

- FT-IR : Confirm nitro (N–O stretch: 1500–1350 cm) and C–Br (600–500 cm) vibrations.

- Mass Spectrometry : Validate molecular weight (e.g., [M+H] for CHBrNO: ~318.04 Da) .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state stability of 2-(4-Bromophenyl)-5-nitro-1-benzofuran?

- Key Interactions :

- Halogen bonding : Br···O distances (~3.04 Å) stabilize crystal packing .

- C–H···π interactions : Contribute to lattice energy (e.g., C–H···centroid distances ~3.48 Å) .

Q. What strategies address discrepancies between computational and experimental spectroscopic data?

- Case Study : If calculated NMR shifts diverge from observed values:

- Step 1 : Re-optimize DFT geometries (e.g., B3LYP/6-311+G(d,p)) with solvent corrections.

- Step 2 : Check for conformational flexibility (e.g., sulfinyl group orientation in analogs) .

Q. How can substituent effects on benzofuran bioactivity be systematically studied?

- Design Framework :

- Vary substituents : Compare nitro (electron-withdrawing) vs. methyl (electron-donating) groups.

- Assay selection : Use antifungal (e.g., Candida albicans MIC assays) and antitumor (e.g., MTT on HeLa cells) models .

- Data Interpretation : Correlate electronic properties (Hammett σ values) with IC trends .

Methodological Resources

-

Crystallography Tools :

Software Application Reference SHELXL Refinement ORTEP-III Visualization -

Synthetic Protocols :

Step Conditions Yield Oxidation mCPBA (1.1 eq), CHCl, 273 K, 6 h 68% Purification Hexane:EtOAc (4:1), column chromatography R = 0.75

Critical Analysis of Evidence

-

Contradictions :

-

Unanswered Questions :

- Impact of nitro group position on π-stacking efficiency in material science applications.

- Role of nitro redox activity in pharmacological mechanisms (e.g., prodrug activation).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.